molecular formula C8H6FNO B1343651 6-Fluoro-1H-indol-4-ol CAS No. 885521-04-0

6-Fluoro-1H-indol-4-ol

Cat. No.: B1343651
CAS No.: 885521-04-0
M. Wt: 151.14 g/mol
InChI Key: SNYCTSGFMQCPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1H-indol-4-ol is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position of the indole ring imparts unique chemical and biological properties to this compound. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-indol-4-ol typically involves the introduction of a fluorine atom into the indole ring. One common method is the electrophilic fluorination of 4-hydroxyindole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-indol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-1H-indol-4-ol has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1H-indol-4-ol is unique due to the specific positioning of both the fluorine atom and the hydroxyl group on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

6-fluoro-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYCTSGFMQCPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646246
Record name 6-Fluoro-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-04-0
Record name 6-Fluoro-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.